molecular formula C8H8ClNO2 B7877426 3-Chloro-4-(methylamino)benzoic acid

3-Chloro-4-(methylamino)benzoic acid

Cat. No.: B7877426
M. Wt: 185.61 g/mol
InChI Key: CLWMSQYWBIPQLY-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . Its structure features a benzoic acid backbone substituted with a chlorine atom at the 3-position and a methylamino group at the 4-position of the aromatic ring, which can be represented by the SMILES string "CNc1ccc(cc1Cl)C(=O)O" . This arrangement of functional groups makes it a valuable intermediate in medicinal chemistry research, particularly in the synthesis of novel compounds targeting biologically relevant pathways. Research indicates that derivatives of 4-amino-3-chloro benzoic acid are being actively investigated for their potential as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors . In silico and biological analyses suggest that such derivatives can exhibit promising anti-proliferative properties against various cancer cell lines by targeting EGFR and inducing apoptosis, highlighting the research value of this chemical scaffold in developing new therapeutic agents . As a solid compound, it is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(methylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWMSQYWBIPQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 4 Methylamino Benzoic Acid and Cognate Structures

Advanced Strategies for Introducing Chloro and Methylamino Functionalities onto Benzoic Acid Systems

The placement of substituents on the aromatic ring is governed by the electronic nature of the groups already present. Crafting the specific 1,2,4-substitution pattern of the target molecule requires a sophisticated application of organic synthesis principles, including nucleophilic and electrophilic aromatic substitution, as well as transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring. wikipedia.org Unlike electrophilic substitutions, SNAr reactions require the aromatic ring to be electron-poor, a condition achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to a suitable leaving group (e.g., a halide). wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing cognate structures, a common strategy involves the reaction of a chloronitrobenzoic acid derivative with methylamine (B109427). For instance, in the synthesis of 4-(methylamino)-3-nitrobenzoic acid, the chlorine atom at the C-4 position of 4-chloro-3-nitrobenzoic acid is activated by the nitro group at the C-3 position (ortho). google.com Methylamine, acting as the nucleophile, attacks the carbon bearing the chlorine, proceeding through a negatively charged intermediate known as a Meisenheimer complex, before expelling the chloride ion to yield the product. wikipedia.orgyoutube.com This transformation highlights the utility of the SNAr reaction, where a halogen can be displaced by an amine. acsgcipr.org The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to that of SN2 reactions. masterorganicchemistry.com

Starting MaterialNucleophileKey ConditionsProduct (Cognate Structure)Reference
4-Chloro-3-nitrobenzoic acidMethylamineAqueous solution, heat4-(Methylamino)-3-nitrobenzoic acid google.com
2,4-DinitrochlorobenzeneHydroxide (aq.)Basic solution2,4-Dinitrophenol wikipedia.org
4-Chloro-3-nitrobenzoic acidMethylamineAcyl chlorination with thionyl chloride, then aminationN-Methyl-4-(methylamino)-3-nitrobenzamide (derivative) google.com

Electrophilic Aromatic Substitution (EAS) is the archetypal reaction of benzene (B151609) and its derivatives. msu.edu The direct halogenation of a benzoic acid system is a classic example of EAS. utexas.eduresearchgate.net The carboxylic acid group (-COOH) is a deactivating, meta-directing group, meaning it slows down the rate of substitution and directs incoming electrophiles to the position meta to itself. embibe.com In contrast, an amino (-NH₂) or substituted amino (-NHR) group is a powerful activating, ortho, para-director.

For the synthesis of 3-Chloro-4-(methylamino)benzoic acid, direct chlorination of 4-(methylamino)benzoic acid is a viable pathway. The potent ortho, para-directing ability of the methylamino group at C-4 overrides the meta-directing effect of the carboxylic acid group, directing the incoming chlorine electrophile to the C-3 position (ortho to the methylamino group). This reaction is typically carried out using a chlorinating agent in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, which polarizes the Cl-Cl bond to generate a stronger electrophile. utexas.edulibretexts.org

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and high functional group tolerance. wikipedia.org The synthesis of this compound could be envisioned by coupling 3-chloro-4-halobenzoic acid with methylamine. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands being particularly effective. youtube.com

The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds, typically by reacting an aryl halide with an amine, alcohol, or thiol. wikipedia.org While it often requires higher temperatures than Buchwald-Hartwig reactions, it remains a valuable tool, especially for certain substrates. wikipedia.orgcdnsciencepub.com The reaction can be performed with copper metal, copper oxides (Cu₂O or CuO), or soluble copper salts like CuI. cdnsciencepub.comresearchgate.net For the synthesis of N-aryl anthranilic acids, a related class of compounds, copper-catalyzed amination of chlorobenzoic acids has been shown to be effective. nih.gov

Reaction NameCatalyst SystemTypical BaseTypical SolventsKey Features
Buchwald-Hartwig AminationPd(0) source (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., XPhos, BINAP)NaOtBu, K₃PO₄Toluene, DioxaneMilder conditions, broad scope, sensitive to ligand choice. wikipedia.orgyoutube.com
Ullmann CondensationCu source (e.g., Cu, Cu₂O, CuI) +/- Ligand (e.g., phenanthroline)K₂CO₃, Cs₂CO₃DMF, NMP, NitrobenzeneOften requires high temperatures (>150°C), classic method. wikipedia.orgcdnsciencepub.com

Precursor Synthesis and Intermediate Chemical Transformations

Many synthetic routes toward complex molecules like this compound rely on the strategic modification of carefully chosen precursors and the transformation of intermediate compounds.

Nitro-substituted aromatics are exceptionally useful precursors in organic synthesis. The nitro group can be readily reduced to an amino group, which can then be further modified. wikipedia.org A key challenge in these reductions is chemoselectivity, particularly when other reducible or sensitive functional groups, such as halogens, are present. sci-hub.st

The reduction of a chloronitroarene to a chloroaniline requires conditions that avoid hydrodehalogenation (the removal of the chlorine atom). google.com While powerful reducing agents like LiAlH₄ are generally unsuitable, several methods achieve this transformation effectively:

Metal-Acid Systems: Iron (Fe) or Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl are classic reagents for this purpose. wikipedia.org

Catalytic Hydrogenation: This method can be used with high selectivity by choosing the right catalyst and conditions. For example, palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) can selectively reduce nitro groups in the presence of chloro, bromo, and iodo substituents. organic-chemistry.org Similarly, sulfided platinum catalysts have shown high chemoselectivity. sci-hub.st

A plausible precursor to the target molecule is 3-chloro-4-aminobenzoic acid, which can be synthesized by the selective reduction of 3-chloro-4-nitrobenzoic acid. nih.gov

Once an amino group is in place, the final step is often the introduction of the methyl group. This can be achieved through several N-alkylation strategies.

Direct Alkylation involves reacting the aniline (B41778) derivative with a methylating agent like methyl iodide or dimethyl sulfate (B86663). However, this method is often difficult to control and can lead to over-alkylation, producing significant amounts of the tertiary amine (N,N-dimethyl) and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Reductive Amination is a more controlled and widely used method for N-methylation. wikipedia.org This one-pot procedure involves reacting the primary amine (e.g., 3-chloro-4-aminobenzoic acid) with an aldehyde (formaldehyde for methylation) to form an intermediate imine (or iminium ion). This intermediate is then reduced in situ to the desired secondary amine. masterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde but will readily reduce the iminium ion intermediate. masterorganicchemistry.comyoutube.com More recently, iron-catalyzed reductive aminations using paraformaldehyde have been developed as a convenient alternative. nih.gov

MethodReagentsAdvantagesDisadvantagesReference
Direct AlkylationMethyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄)Simple reagents.Poor selectivity, risk of over-alkylation. masterorganicchemistry.com
Reductive AminationFormaldehyde (CH₂O) + Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃)High selectivity for mono-methylation, one-pot procedure.Requires careful control of pH and stoichiometry. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Catalytic N-AlkylationMethanol or CO₂/H₂ with a metal catalyst (e.g., Ru, Ir, Pd)Atom-economic, uses simple C1 sources.May require specific catalysts and conditions (e.g., high temp/pressure). researchgate.netresearchgate.netnih.gov

Optimization of Reaction Conditions and Synthetic Efficiency

Optimization via Nucleophilic Aromatic Substitution and Reduction

Detailed findings from patent literature outline specific reaction conditions for the synthesis of the key intermediate, 4-methylamino-3-nitrobenzoic acid. google.com These conditions serve as a baseline for optimizing the synthesis of structurally similar compounds.

Table 1: Synthesis of 4-Methylamino-3-nitrobenzoic Acid

Parameter Condition Source
Starting Material 4-Chloro-3-nitrobenzoic acid google.com
Reagent 25% aqueous solution of methylamine google.com
Solvent Water (from aqueous methylamine) google.com
Temperature Reflux google.com
Reaction Time 3-5 hours google.com
Work-up Cooling to 15°C, acidification with acetic acid to pH 3 google.com

| Product | 4-Methylamino-3-nitrobenzoic acid | google.com |

The subsequent step in such a synthetic sequence would be the reduction of the nitro group. The efficiency of this reduction is highly dependent on the chosen reagent and conditions. For a related aminoether, 3-chloro-4-(4′-chlorophenoxy)aminobenzene, a highly efficient reduction of the corresponding nitro-compound was achieved using iron powder in a mixture of ethanol (B145695) and water with acetic acid. nih.gov This method is often preferred in industrial applications due to its cost-effectiveness and milder conditions compared to catalytic hydrogenation.

Table 2: Conditions for Nitro Group Reduction in a Cognate Structure

Parameter Condition Yield Source
Starting Material 3-chloro-4-(4′-chlorophenoxy)nitrobenzene 94% nih.gov
Reducing Agent Iron powder 94% nih.gov
Solvent System Ethanol/Water (3:1) 94% nih.gov
Acid Acetic acid 94% nih.gov
Temperature Reflux 94% nih.gov

| Reaction Time | 2 hours | 94% | nih.gov |

Optimizing this reduction for a substrate like 4-methylamino-3-nitrobenzoic acid would involve screening metal reductants (e.g., iron, tin, zinc), adjusting the acid co-reagent, and modifying the solvent system and temperature to maximize yield and minimize side-product formation.

Optimization of N-Methylation Reactions

An alternative synthetic approach to this compound is the direct N-methylation of a precursor like 3-chloro-4-aminobenzoic acid. The N-methylation of amino acids and their derivatives is a widely studied transformation, with various methods available, each with its own potential for optimization. monash.edu

The Biron-Kessler method, which involves protecting the amino group with 2-nitrobenzenesulfonyl (o-NBS) followed by methylation, is a prominent strategy. nih.gov More direct methods, such as using sodium hydride and a methylating agent like methyl iodide, have also been broadly applied for the synthesis of N-methyl amino acids. monash.edu

Recent studies have focused on developing more efficient and milder N-methylation protocols. A solid-phase synthesis method using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has been developed, allowing for efficient methylation without racemization. nih.gov In this study, two methylation agents were compared for the synthesis of Fmoc-N-Me-AA-OH derivatives. nih.gov

Table 3: Comparison of N-Methylation Strategies for Fmoc-βAla-OH

Methylating Agent Yield Purity Source
Dimethyl sulfate 95% >95% nih.gov

These findings suggest that for an N-methylation approach to synthesizing this compound, reagents like dimethyl sulfate could provide high yields and purity. nih.gov Optimization would involve a careful selection of the base (e.g., DBU, sodium hydride), solvent, temperature, and stoichiometry of the methylating agent to ensure complete methylation while avoiding undesired side reactions.

Synthetic Efficiency and Process Simplification

Reactivity Profiles and Mechanistic Investigations of 3 Chloro 4 Methylamino Benzoic Acid

Fundamental Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations. Standard reactions include esterification and amidation.

Esterification: In a process known as Fischer esterification, the carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. libretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. libretexts.org Subsequent elimination of water yields the ester. libretexts.org The equilibrium nature of this reaction often requires the use of excess alcohol or removal of water to drive the reaction to completion. libretexts.org For instance, the methyl ester of 2-chloro-4-butylamino-benzoic acid has been synthesized and subsequently used in transesterification reactions with other alcohols like morpholinoethanol (B8693651) in the presence of a sodium methylate catalyst. google.com

Amide Formation: The carboxylic acid can be directly converted to an amide by reaction with an amine. youtube.com However, this direct reaction often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org More commonly, the carboxylic acid is first activated to a more reactive species. A widely used method involves conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org The resulting acyl chloride is highly electrophilic and readily reacts with amines to form amides. msu.edu

Alternatively, coupling reagents can be employed to facilitate amide bond formation without the need to isolate the acyl chloride. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine. libretexts.orglibretexts.org Other coupling systems, like those based on phosphonium (B103445) salts (e.g., BOP) or aminium/uronium salts (e.g., HATU), are also highly effective, particularly in peptide synthesis. bachem.comluxembourg-bio.com Mechanistically, these reagents generate activated esters or other reactive intermediates that are susceptible to nucleophilic attack by the amine. nih.govnih.gov The choice of coupling reagent and conditions can be critical, especially when dealing with sensitive substrates or for minimizing side reactions like racemization in peptide synthesis. bachem.comrsc.org

Table 1: Common Reactions of the Carboxylic Acid Moiety
ReactionReagentsProductMechanism Highlights
Fischer EsterificationAlcohol, Acid CatalystEsterAcid-catalyzed nucleophilic acyl substitution. libretexts.orglibretexts.org
Acyl Chloride FormationThionyl Chloride (SOCl₂)Acyl ChlorideNucleophilic acyl substitution via a chlorosulfite intermediate. libretexts.orglibretexts.org
Amidation (via Acyl Chloride)AmineAmideNucleophilic attack of amine on the highly electrophilic acyl chloride. msu.edu
Amidation (with Coupling Reagents)Amine, DCC or other coupling agentsAmideFormation of a reactive intermediate (e.g., O-acylisourea) followed by nucleophilic attack by the amine. libretexts.orglibretexts.org

Reactivity of the Aryl Halide Functionality

The chlorine atom attached to the aromatic ring is relatively unreactive towards classical nucleophilic aromatic substitution but can participate in various transition metal-catalyzed cross-coupling reactions.

Grignard Reaction: While the aryl chloride itself is not directly used to form a Grignard reagent in the context of this molecule due to the presence of the acidic carboxylic acid and N-H protons, related Grignard reactions provide a foundational understanding of C-C bond formation. The synthesis of benzoic acid from bromobenzene (B47551) via a Grignard reagent and carbon dioxide is a classic example. gmu.edumiracosta.eduyoutube.comyoutube.com The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon of CO₂. miracosta.edu Subsequent acidification yields the carboxylic acid. miracosta.eduyoutube.comyoutube.com This highlights the potential for functionalizing the aromatic ring if the interfering acidic protons on 3-chloro-4-(methylamino)benzoic acid were appropriately protected.

Hiyama-type Couplings: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.org This reaction offers an alternative to other cross-coupling methods and is known for its tolerance of various functional groups. organic-chemistry.org The reaction typically requires activation of the organosilane with a fluoride (B91410) source or a base to form a hypervalent silicon species, which then undergoes transmetalation with the palladium catalyst. organic-chemistry.org Recent advancements have led to the development of fluoride-free conditions, often utilizing pre-formed alkali-metal silanolates. nih.govorganic-chemistry.org These silanolates have been shown to couple efficiently with a wide range of aryl bromides and chlorides, including those with electron-donating and electron-withdrawing groups, as well as sterically hindered substrates. nih.govorganic-chemistry.org The use of specific palladium catalysts, such as those with bulky phosphine (B1218219) ligands like bis(tri-tert-butylphosphine)palladium, is often crucial for high efficiency and broad substrate scope. nih.govorganic-chemistry.org

Table 2: Examples of Aryl Halide Cross-Coupling Reactions
Coupling ReactionKey ReagentsGeneral TransformationMechanistic Feature
Grignard Reaction (analogy)Mg, CO₂, AcidR-X → R-COOHFormation of a nucleophilic organomagnesium species. gmu.edumiracosta.edu
Hiyama CouplingOrganosilane, Pd catalyst, Activator (e.g., F⁻)Ar-X + R-SiR'₃ → Ar-RActivation of the C-Si bond for transmetalation. organic-chemistry.org
Hiyama-Denmark CouplingOrganosilanolate, Pd catalystAr-X + Ar'-Si(OH)R₂ → Ar-Ar'Fluoride-free conditions using pre-formed silanolates. organic-chemistry.org

Direct nucleophilic displacement of the aryl chloride is generally difficult due to the high energy of the Meisenheimer complex intermediate and the strength of the C-Cl bond. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the halogen, which is not the case here.

Reactivity of the Secondary Amine (Methylamino) Group

The secondary amine (methylamino) group is nucleophilic and can undergo a variety of reactions, including acylation and potentially intramolecular cyclization.

The methylamino group can act as a nucleophile in amidation reactions, reacting with activated carboxylic acids or their derivatives. youtube.com This reactivity is fundamental in peptide synthesis, where the amino group of one amino acid attacks the activated carboxyl group of another. bachem.com A variety of coupling reagents have been developed to facilitate this process efficiently and with minimal side reactions. bachem.comrsc.org For instance, phosphonium reagents like BOP convert carboxylic acids into reactive OBt esters without the risk of guanylation side reactions sometimes seen with aminium reagents. bachem.com Carbodiimides like DCC are also widely used, often in combination with additives like HOBt to suppress racemization. bachem.com The acylation of N-alkyl amines, such as the methylamino group, can sometimes be challenging, and specific reagents and conditions have been developed to address this. luxembourg-bio.com

The presence of both a nucleophilic amine and an electrophilic carboxylic acid (or its activated form) within the same molecule raises the possibility of intramolecular reactions. If the carboxylic acid is activated, for example, as an acyl chloride or with a coupling reagent, the neighboring methylamino group could potentially attack the activated carbonyl to form a cyclic lactam. The feasibility of such a cyclization would depend on the ring size of the resulting product and the reaction conditions. Oligomerization or polymerization can also occur as an intermolecular alternative to cyclization, where the amino group of one molecule reacts with the activated carboxylic acid of another.

Influence of Substituents on Aromatic Reactivity and Regioselectivity in Chemical Reactions

The reactivity of the aromatic ring in this compound towards electrophilic and nucleophilic substitution is governed by the electronic effects of its substituents: the chloro group, the methylamino group, and the carboxylic acid group.

The methylamino group (-NHCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance (+R effect), which outweighs its inductive electron-withdrawing effect (-I effect). byjus.com The chloro group (-Cl) is a deactivating, ortho-, para-directing group. Its strong inductive electron-withdrawing effect (-I effect) deactivates the ring towards electrophilic attack, but its weaker resonance electron-donating effect (+R effect) directs incoming electrophiles to the ortho and para positions. quora.comchemicalland21.com The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects (-I and -R effects).

For nucleophilic aromatic substitution, the presence of electron-withdrawing groups is generally required to activate the ring. masterorganicchemistry.com In this molecule, the chloro and carboxylic acid groups are electron-withdrawing. Nucleophilic attack would be most likely to occur at the carbon bearing the chloro group (position 3), facilitated by the electron-withdrawing nature of the adjacent carboxylic acid. However, the strong electron-donating methylamino group at the para position would somewhat counteract this activation.

Below is a table summarizing the directing effects of the substituents:

SubstituentPositionElectronic EffectDirecting Influence
-Cl3-I > +RDeactivating, ortho, para-directing
-NHCH₃4+R > -IActivating, ortho, para-directing
-COOH1-I, -RDeactivating, meta-directing

Detailed Mechanistic Elucidation of Key Organic Transformations

Electrophilic Aromatic Substitution (e.g., Halogenation): In an electrophilic halogenation reaction, the electrophile (e.g., Br⁺ from Br₂) would preferentially attack the electron-rich position 5 of the aromatic ring. The mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and is significantly stabilized by the electron-donating methylamino group at position 4. The final step is the loss of a proton from the site of attack to restore aromaticity, yielding the 5-halo-3-chloro-4-(methylamino)benzoic acid derivative.

Nucleophilic Acyl Substitution of the Carboxylic Acid: The carboxylic acid can undergo nucleophilic acyl substitution to form derivatives such as esters or amides. For example, in an esterification reaction with an alcohol under acidic catalysis, the carbonyl oxygen of the carboxylic acid is first protonated, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. This is followed by proton transfer and the elimination of a water molecule to form the ester.

Nucleophilic Aromatic Substitution: A potential, though likely challenging, reaction is the nucleophilic aromatic substitution of the chloro group. This reaction would proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge would be delocalized, with some stabilization provided by the adjacent carboxylic acid group. The subsequent departure of the chloride ion would yield the substituted product. The success of this reaction would be highly dependent on the strength of the nucleophile and the reaction conditions, given the presence of the deactivating (for this reaction) methylamino group.

Synthesis and Characterization of Derivatives and Analogs of 3 Chloro 4 Methylamino Benzoic Acid

Principles for the Design of Novel Functionalized Derivatives

The design of new molecules based on the 3-Chloro-4-(methylamino)benzoic acid scaffold is a rational process involving the strategic selection and placement of functional groups to achieve desired properties. Key principles in this design process include the modification of physicochemical characteristics such as hydrophobicity and electronic distribution. researchgate.net The core structure can be conceptually divided into a head (the acidic benzoic acid part), a linker, and a tail, where modifications to the tail can significantly alter properties like hydrophobicity. researchgate.net

Structure-based design is another cornerstone, particularly when developing derivatives with potential biological activity. nih.gov This approach uses knowledge of the three-dimensional structure of a target, such as an enzyme's active site, to design molecules that can bind with high affinity and specificity. nih.gov For the this compound scaffold, this could involve introducing groups that form specific hydrogen bonds, electrostatic interactions, or hydrophobic contacts.

Synthetic Routes to Modified Aromatic Scaffolds Incorporating the this compound Unit

The functional groups of this compound—the carboxylic acid, the methylamino group, and the chloro-substituted ring—are all amenable to a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

The synthesis of nitrogen-containing heterocyclic derivatives often involves multi-step sequences that utilize the existing functional groups of the parent molecule. One common strategy is to leverage the reactivity of the ortho-amino carboxylic acid motif. While the amino group in this compound is not directly ortho to the carboxyl group, intramolecular cyclization reactions can still be designed, or the core can be modified to facilitate such reactions.

General synthetic strategies for N-heterocycles are often applicable. For instance, condensation reactions are a primary method for forming heterocyclic rings. researchgate.net A plausible route could involve the reaction of a this compound derivative with a dinucleophile. For example, reaction of the corresponding acid chloride with a 1,2-diamine could lead to the formation of a diazepine (B8756704) ring system.

Another approach involves building a heterocyclic ring onto the aromatic core through cyclization. The Hantzsch pyridine (B92270) synthesis or similar multicomponent reactions, which combine an aldehyde, a β-ketoester, and a nitrogen source, could be adapted. rsc.org In this context, a derivative of this compound could serve as one of the components. For example, reactions of 3-[4-(2-bromoacetyl)phenyl]-2H-chromen-2-one with various nitrogen-containing reagents like thiourea (B124793) or 2-aminopyridine (B139424) have been shown to yield thiazole (B1198619) and imidazo[1,2-a]pyridine (B132010) derivatives, respectively. researchgate.net This highlights a general strategy where the core aromatic unit is first functionalized with a reactive group (like a bromoacetyl group) which then undergoes cyclization with a suitable partner to form the heterocyclic ring. researchgate.net

The carboxylic acid moiety of this compound is readily converted into amide and ester analogs through standard acylation reactions.

Esterification typically involves reacting the carboxylic acid with an alcohol under acidic conditions. For example, the synthesis of Ethyl 3-chloro-4-(methylamino)benzoate is achieved by reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid under reflux. evitachem.com

Amidation can be achieved by first activating the carboxylic acid. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.comprepchem.com The resulting acyl chloride is highly reactive and readily couples with a primary or secondary amine to form the desired amide. google.com

Alternatively, direct amidation can be performed using coupling reagents that avoid the need to isolate the acyl chloride. A variety of reagents can facilitate this transformation, generating phosphonium (B103445) salts in situ from triphenylphosphine (B44618) and an N-chlorinated reagent like N-chlorophthalimide. researchgate.net This method allows for the conversion of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides by reaction with primary and secondary amines at room temperature, often in good to excellent yields. researchgate.net

The following table summarizes representative synthetic methods for amide and ester formation.

Derivative TypeReactantReagentsSolventConditionsYieldReference
Ethyl EsterEthanolH₂SO₄ (cat.)-RefluxN/A evitachem.com
Benzyl AmideBenzylamine1. SOCl₂ 2. BenzylamineTolueneN/AHigh google.comprepchem.com
General AmidePrimary/Secondary AminePPh₃, N-chlorophthalimideToluene or MeCNRoom Temp.Good to Excellent researchgate.net

This table presents generalized or representative data based on cited methodologies.

Conformational Analysis of Synthesized Structures

The three-dimensional structure and conformational preferences of derivatives of this compound are crucial for understanding their properties and interactions. These aspects are primarily investigated using single-crystal X-ray diffraction and computational chemistry methods.

Single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. mdpi.com Analysis of related structures, such as salts of 3-chloro-4-hydroxyphenylacetic acid (CHPAA) with various amines, shows how intermolecular interactions dictate the crystal packing. mdpi.com In these structures, robust heterosynthons, like those formed between carboxylic acids and pyridines, and other interactions such as N-H···O, O-H···O, and C-H···Cl contacts, are commonly observed. mdpi.com For derivatives of this compound, one would expect the planarity of the benzene (B151609) ring to be maintained, while the key conformational variables would be the torsion angles defining the orientation of the carboxyl and methylamino groups relative to the ring.

Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal lattice, providing insights into the nature and prevalence of contacts like hydrogen bonds and halogen bonds. mdpi.com For instance, the analysis of a CHPAA salt revealed a Type I halogen bond (Cl···Cl contact). mdpi.com

The table below shows key structural parameters for the parent compound, 4-(Methylamino)benzoic acid, as determined by X-ray crystallography, which can serve as a baseline for comparison with its derivatives.

ParameterDescriptionValueReference
C-N Bond LengthAromatic Carbon to Nitrogen1.378 Å nih.gov
C-C Bond LengthAromatic Carbon to Carboxyl Carbon1.481 Å nih.gov
Torsion AngleC-C-C-N180.0° nih.gov
Torsion AngleO-C-C-C0.0° / 180.0° nih.gov

Data from the Cambridge Structural Database entry for 4-(Methylamino)benzoic acid (CCDC Number: 750794). nih.gov Values for this compound would be influenced by the chloro substituent.

Exploration of Structure-Reactivity Relationships within Derivative Series

Structure-reactivity relationships (SRRs) describe how the chemical structure of a molecule influences its reactivity. For derivatives of this compound, modifications can significantly impact the properties of the functional groups.

The electronic nature of substituents on the aromatic ring directly affects the acidity of the carboxylic acid group. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the carboxylate anion, while electron-donating groups decrease acidity. The existing chloro group is electron-withdrawing, and the methylamino group is electron-donating. The synthesis of new derivatives with additional substituents would further modulate this acidity. youtube.com

The reactivity of the chloro group towards nucleophilic aromatic substitution can also be tuned. evitachem.com While such reactions are generally difficult on unactivated aryl chlorides, the electronic interplay of the other substituents can influence its reactivity.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Chloro 4 Methylamino Benzoic Acid Systems

Vibrational Spectroscopy Applications (Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 3-Chloro-4-(methylamino)benzoic acid. The spectra are characterized by absorption bands corresponding to specific molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a carboxylic acid is distinguished by an exceptionally broad O-H stretching vibration band, typically found between 3300 and 2500 cm⁻¹, which arises from strong hydrogen bonding interactions in the dimeric structure. docbrown.info For this compound, this feature is expected to be prominent. The N-H stretch of the secondary amine appears as a single, sharp band around 3350-3450 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp peak typically seen between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids, with its exact position influenced by conjugation. spectroscopyonline.com Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. Other significant peaks include the C-O stretch at 1320-1210 cm⁻¹ and the out-of-plane O-H wag, which is a broad band centered around 960-900 cm⁻¹. spectroscopyonline.com The C-Cl stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the aromatic ring vibrations and the C=O stretch provide strong signals. The symmetric breathing mode of the benzene (B151609) ring is a particularly strong and characteristic Raman band.

Table 1: Predicted FT-IR and Raman Peaks for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3450 - 3350 Medium, Sharp Weak
O-H (Carboxylic Acid) Stretch (H-bonded) 3300 - 2500 Strong, Very Broad Weak
C=O (Carboxylic Acid) Stretch 1710 - 1680 Strong Strong
C=C (Aromatic) Stretch 1625 - 1580 Medium-Strong Strong
C-N (Aromatic Amine) Stretch 1350 - 1250 Medium Medium
C-O (Carboxylic Acid) Stretch 1320 - 1210 Strong Medium
O-H (Carboxylic Acid) Bend (Out-of-plane wag) 960 - 900 Medium, Broad Weak
C-Cl Stretch 800 - 600 Strong Strong

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound would display several distinct signals. The carboxylic acid proton is the most deshielded, appearing as a broad singlet far downfield, typically above 12 ppm. The proton on the secondary amine (N-H) would also be a broad singlet. The three aromatic protons would appear in the aromatic region (approx. 6.5-8.0 ppm) with splitting patterns dictated by their positions relative to the substituents. The proton at C5 would likely be a doublet, the proton at C2 a singlet (or a narrow doublet due to meta-coupling), and the proton at C6 a doublet of doublets. The methyl group protons (N-CH₃) would appear as a sharp singlet further upfield, likely around 2.7-2.9 ppm, based on data for similar compounds like 4-(Methylamino)benzoic acid. chemicalbook.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a count of the non-equivalent carbon atoms. For this compound, eight distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167-172 ppm. docbrown.info The six aromatic carbons would have shifts between approximately 110 and 155 ppm, with their exact positions determined by the electronic effects of the three substituents. The carbon attached to the electron-donating methylamino group (C4) would be significantly shielded, while the carbons attached to the electron-withdrawing chlorine (C3) and carboxylic acid (C1) would be deshielded. The N-methyl carbon would be the most shielded carbon, appearing at approximately 30 ppm.

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound (Predicted values are based on analogous compounds and standard chemical shift tables)

¹H-NMR ¹³C-NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
-COOH >12 (s, br, 1H) C=O 167 - 172
Ar-H (at C2) 7.8 - 8.0 (d) C1 (C-COOH) 120 - 125
Ar-H (at C6) 7.6 - 7.8 (dd) C2 130 - 134
Ar-H (at C5) 6.6 - 6.8 (d) C3 (C-Cl) 118 - 122
-NH- 4.5 - 5.5 (s, br, 1H) C4 (C-N) 150 - 155
-N-CH₃ 2.7 - 2.9 (s, 3H) C5 112 - 115
C6 132 - 135
-N-CH₃ ~30

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, Gas Chromatography-Mass Spectrometry) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. Techniques like Electrospray Ionization (ESI) are soft ionization methods ideal for polar molecules like carboxylic acids, often showing the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. researchgate.net

For this compound (molecular weight 185.61 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine, two molecular ion peaks would be observed at m/z 185 (for ³⁵Cl) and m/z 187 (for ³⁷Cl) in an approximate 3:1 intensity ratio.

The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) to give an [M-17]⁺ ion and the loss of the entire carboxyl group (-COOH) to yield an [M-45]⁺ ion. docbrown.info For this specific compound, key fragmentation events would include:

Loss of -OH: [M]⁺ → [C₈H₇ClNO]⁺ at m/z 168/170.

Loss of -COOH: [M]⁺ → [C₇H₇ClN]⁺ at m/z 140/142.

Loss of Cl: [M]⁺ → [C₈H₈NO₂]⁺ at m/z 150. This fragment corresponds to the molecular ion of 4-(methylamino)benzoic acid.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (³⁵Cl/³⁷Cl) Ion Structure Fragmentation Pathway
185 / 187 [C₈H₈ClNO₂]⁺ Molecular Ion [M]⁺
170 / 172 [C₈H₇ClNO]⁺ Loss of -OH from [M]⁺
140 / 142 [C₇H₇ClN]⁺ Loss of -COOH from [M]⁺
150 [C₈H₈NO₂]⁺ Loss of -Cl from [M]⁺

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. While specific crystal structure data for this compound is not available in the provided results, its structure can be inferred from closely related compounds, such as 4-(3-chloroanilino)benzoic acid. nih.govresearchgate.net

Table 4: Hypothetical Crystallographic Data for this compound (Based on typical values for similar organic molecules like 4-(3-chloroanilino)benzoic acid) researchgate.net

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10 - 12
b (Å) 10 - 11
c (Å) 11 - 13
β (°) 110 - 115
Volume (ų) 1100 - 1200
Z (molecules/unit cell) 4
Key Feature Forms centrosymmetric acid-acid dimers via O-H···O hydrogen bonds.

Correlation of Spectroscopic Signatures with Unique Molecular Structures

The power of these analytical techniques lies in their combined ability to build an unambiguous picture of the molecular structure. Each piece of spectroscopic data corroborates the others to confirm the identity of this compound.

The broad O-H stretch in the IR spectrum and the highly deshielded ¹H signal in the NMR spectrum both unequivocally identify the carboxylic acid functional group. docbrown.info This is reinforced by the ¹³C NMR signal around 170 ppm and the characteristic loss of 45 Da in the mass spectrum . docbrown.infodocbrown.info

The N-H stretch in the IR spectrum, combined with the NMR signals for the N-H proton and the N-CH₃ group, confirms the methylamino substituent. chemicalbook.com

The isotopic pattern (3:1 ratio for M⁺ and M⁺+2 peaks) in the mass spectrum is definitive proof of the presence of a single chlorine atom.

The substitution pattern on the aromatic ring is confirmed by the splitting patterns observed in the ¹H-NMR spectrum and the number and chemical shifts of the signals in the ¹³C-NMR spectrum.

Finally, X-ray crystallography would provide the ultimate confirmation of the connectivity and stereochemistry, revealing bond lengths, bond angles, and the specific intermolecular interactions, such as the predicted hydrogen-bonded dimer structure, that govern its solid-state form. nih.gov

Together, these advanced methods provide a detailed and self-consistent structural profile of this compound, leaving no ambiguity as to its chemical identity.

Computational Chemistry Approaches for 3 Chloro 4 Methylamino Benzoic Acid Research

Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Stability Analysis (e.g., Density Functional Theory, Hartree-Fock methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the molecule's electronic structure.

For instance, in studies of various benzoic acid derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. These optimized structural parameters can then be compared with experimental data, if available, to validate the computational model. The stability of different conformers of a molecule can be assessed by comparing their calculated total energies. For example, a comprehensive investigation of ortho-fluoro- and chloro-substituted benzoic acids utilized DFT to explore their potential energy landscapes and the structures of their relevant conformers. sigmaaldrich.com Similarly, a study on 3,5-dinitrobenzoic acid used DFT to calculate its equilibrium geometry and bonding characteristics. researchgate.net These methods allow researchers to understand how substituents, such as the chloro and methylamino groups in 3-Chloro-4-(methylamino)benzoic acid, influence the geometry and stability of the benzene (B151609) ring and the carboxylic acid group.

Table 1: Illustrative Geometrical Parameters from Computational Studies on Related Benzoic Acid Derivatives Note: This table presents example data from studies on related compounds to illustrate the type of information obtained from quantum chemical calculations, as direct data for this compound is not available.

Compound Method/Basis Set Parameter Calculated Value
4-(carboxyamino)-benzoic acid DFT/B3LYP/6-311G C-N bond length Value not specified
4-(carboxyamino)-benzoic acid DFT/B3LYP/6-311G C=O bond length Value not specified
3,5-dinitrobenzoic acid DFT C-N bond length Value not specified
3,5-dinitrobenzoic acid DFT O-H bond length Value not specified

Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital, Lowest Unoccupied Molecular Orbital Interactions, Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. For example, in a study of 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energies were calculated to be -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV, which indicates a stable structure. dergipark.org.tr In another study on a novel Schiff base, a small HOMO-LUMO energy gap was indicative of high chemical reactivity and biological activity. nih.gov For this compound, the electron-donating methylamino group and the electron-withdrawing chloro group would be expected to significantly influence the energies and distributions of the HOMO and LUMO.

Table 2: Example Frontier Molecular Orbital Data from Related Compounds Note: This table is illustrative and based on findings for structurally similar molecules.

Compound Method/Basis Set HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
4-(carboxyamino)-benzoic acid DFT/B3LYP/6-311G -6.82 dergipark.org.tr -1.82 dergipark.org.tr 5.0 dergipark.org.tr

Molecular Electrostatic Potential (MESP) Surface Analysis for Understanding Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are electron-deficient and prone to nucleophilic attack.

In computational studies of various organic molecules, MESP analysis is a standard procedure. For instance, in an analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MESP surface indicated that the negative potential was located around electronegative atoms, while positive potential was found near hydrogen atoms. nih.gov For this compound, the MESP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the methylamino group, as well as the chlorine atom, making these sites susceptible to electrophilic attack. The hydrogen atoms of the carboxylic acid and methylamino groups, and potentially the carbon atom of the carboxyl group, would exhibit positive potential.

Prediction of Spectroscopic Parameters and Validation through Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational method.

For example, a study on 4-(carboxyamino)-benzoic acid involved the calculation of its vibrational frequencies using the DFT-B3LYP/6-311G method. The calculated frequencies were then compared with experimental data, and a scaling factor was applied to improve the correlation. dergipark.org.tr Similarly, in a study of 3,5-dinitrobenzoic acid, the FT-IR and Raman spectra were recorded and analyzed with the aid of DFT calculations. researchgate.net Such a comparative analysis would be invaluable for confirming the structure of this compound and for a detailed assignment of its vibrational modes.

Computational Studies on Reaction Mechanisms and Elucidation of Transition States

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy profile of a reaction pathway, chemists can determine the activation energy and predict the feasibility and kinetics of a reaction.

While specific reaction mechanism studies for this compound were not found, the general approach is widely applied. For example, computational studies on the synthesis of various compounds can map out the energy changes along the reaction coordinate, providing insights into the roles of catalysts and the stability of intermediates. This approach could be used to study the synthesis of this compound or its subsequent reactions.

Conformational Landscape Analysis Utilizing Computational Methods

Many molecules can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. This is particularly important for flexible molecules, as their conformation can significantly affect their physical, chemical, and biological properties.

A study on the conformational polymorphism of 3-(azidomethyl)benzoic acid demonstrated the power of computational methods in this area. nih.gov By calculating the relative energies of different conformers, researchers were able to understand why the molecule crystallizes in different forms. nih.gov For this compound, computational methods could be used to explore the rotational barriers around the C-N and C-C bonds, identifying the most stable conformations and how they might influence the molecule's interactions and properties.

Role of 3 Chloro 4 Methylamino Benzoic Acid As a Versatile Synthetic Intermediate

Building Block in the Construction of Complex Organic Molecules

The utility of 3-Chloro-4-(methylamino)benzoic acid as a foundational component in multi-step synthesis stems from the orthogonal nature of its functional groups. Chemists can selectively target one group for reaction while leaving the others intact for subsequent transformations.

The carboxylic acid (-COOH) group is a primary site for modification. It readily undergoes esterification to form esters or, more commonly, activation and subsequent reaction with amines to form amide bonds. This amide bond formation is a cornerstone of medicinal chemistry and is crucial for linking the benzoic acid core to other molecular fragments. For example, in a process analogous to the synthesis of the anthelmintic drug Rafoxanide, the carboxylic acid of a similar molecule could be activated in situ with reagents like phosphorus trichloride (B1173362) to form an amide with another amine-containing molecule. nih.gov

The secondary amine (-NHCH₃) provides another reactive handle. It can be acylated to form amides, alkylated, or participate in cyclization reactions. Its presence also influences the electronic properties of the aromatic ring, affecting its reactivity in other transformations.

The chlorine atom on the aromatic ring is perhaps its most versatile feature for building molecular complexity. It serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions and is an ideal handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net These reactions allow for the precise formation of new carbon-carbon or carbon-nitrogen bonds, enabling the connection of the benzoic acid scaffold to a vast array of other organic fragments, including aryl, heteroaryl, and alkyl groups. A relevant example is the Buchwald-Hartwig amination used to synthesize 4-(3-Chloroanilino)benzoic acid from 4-chlorobenzoic acid and 3-chloroaniline, a reaction type for which the chlorine on this compound is well-suited. researchgate.net

The combination of these features allows for a programmed, step-wise assembly of complex target molecules, making it a highly strategic starting material.

Intermediate in the Preparation of Diverse Substituted Aromatic Compounds

Substituted aromatic compounds are central to many areas of chemical science. This compound is an excellent starting point for creating a wide variety of these structures due to the directing effects of its existing substituents and the specific reactions each group can undergo.

The synthesis of complex substituted amides is a primary application. In a process described in a patent for a related compound, a substituted nitrobenzoic acid is first activated and reacted with an aniline (B41778) to form a complex benzamide, which is then reduced. google.com Similarly, this compound can be coupled with various anilines or other amines to produce a library of N-substituted benzamides with diverse properties.

The table below illustrates potential transformations starting from this compound to generate diverse aromatic derivatives, drawing parallels from established reactions on similar substrates.

Starting MaterialReagent/Reaction TypeResulting Functional GroupProduct Class Example
This compoundAmine (R₂-NH₂), Coupling AgentAmideN-Aryl/Alkyl-3-chloro-4-(methylamino)benzamides
This compoundAlcohol (R₂-OH), Acid CatalystEsterAlkyl 3-chloro-4-(methylamino)benzoates
This compoundBoronic Acid (R₂-B(OH)₂), Pd Catalyst (Suzuki Coupling)Aryl/Alkyl (replaces -Cl)4-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acids
This compoundAmine (R₂-NH₂), Pd Catalyst (Buchwald-Hartwig)Amino (replaces -Cl)3-Amino-4-(methylamino)benzoic acid derivatives

These transformations highlight the molecule's role as a scaffold upon which further complexity and diversity can be built, leading to compounds with tailored electronic and steric properties. The synthesis of agrochemicals like herbicides and fungicides often relies on such substituted aromatic intermediates. chemimpex.com

Contribution to the Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance, particularly in drug discovery. The functional groups on this compound are perfectly positioned to participate in cyclization reactions to form new heterocyclic rings fused to or substituted on the benzene (B151609) ring.

The amino and carboxylic acid groups can be used to construct fused ring systems. For instance, through intramolecular reactions or by reacting with a bifunctional reagent, these groups can form a new ring. This is a common strategy for synthesizing quinazolinones, a class of heterocycles with a wide range of biological activities.

Furthermore, the molecule can be used as a precursor to build other heterocyclic systems. For example, syntheses of azetidinones (β-lactams) often involve the reaction of an imine (Schiff base) with chloroacetyl chloride. mdpi.com The amino group of this compound could be used to form an initial imine, which would then undergo cyclization to produce a novel β-lactam derivative bearing the substituted benzoic acid moiety.

The following table outlines potential heterocyclic systems that could be derived from this intermediate.

Heterocyclic ClassSynthetic StrategyKey Functional Groups Used
QuinazolinonesReaction with a one-carbon source (e.g., formamide) or multi-step condensation.-NHCH₃ and -COOH
BenzoxazinonesIntramolecular cyclization after conversion of the amine to a suitable precursor.-NHCH₃ and -COOH
Azetidinones (β-lactams)Formation of an imine from the -NHCH₃ group, followed by [2+2] cycloaddition.-NHCH₃
BenzimidazolesReaction with an ortho-phenylenediamine derivative (requiring prior modification).-COOH

Utility in the Development of Advanced Organic Scaffolds and Chemical Libraries

In modern drug discovery and materials science, the goal is often not to synthesize a single molecule but to create a "library" of related compounds based on a central "scaffold." This approach allows for the rapid screening of many molecules to find those with optimal activity or properties. This compound is an ideal starting point for generating such libraries due to its multiple, orthogonally reactive sites. bldpharm.com

A synthetic chemist can use the carboxylic acid as an anchor point, attaching it to a solid-phase resin. Subsequently, a diverse range of reactants can be applied to modify the amino group and the chloro-position in a combinatorial fashion.

Example of Library Generation:

Amide Formation: The carboxylic acid is coupled with a set of 50 different amines, creating a library of 50 unique amides.

Cross-Coupling: Each of these 50 amides is then subjected to a Suzuki coupling reaction using 50 different boronic acids at the chloro-position.

This two-step sequence can, in principle, generate a library of 2,500 (50 x 50) distinct, complex molecules built upon the original this compound scaffold. Such libraries are invaluable for high-throughput screening to identify new drug candidates or materials with desired characteristics. The use of similar substituted benzoic acids as intermediates for a range of products, including pigments, herbicides, and pharmaceuticals, demonstrates the power of this scaffold-based approach. google.comchemimpex.com

Future Research Directions and Unexplored Avenues in 3 Chloro 4 Methylamino Benzoic Acid Chemistry

Development of Novel, Efficient, and Environmentally Sustainable Synthetic Routes

The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous substances. Future research into the synthesis of 3-Chloro-4-(methylamino)benzoic acid should focus on developing routes that are not only high-yielding but also environmentally benign.

Current synthetic strategies for related aminobenzoic acids often rely on multi-step processes that may involve harsh reagents or produce significant waste streams. For instance, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427), followed by acyl chlorination and a subsequent reaction with methylamine google.com. While effective, such pathways offer opportunities for improvement.

Future research could investigate:

One-Pot Syntheses: Designing a one-pot reaction where the starting materials are converted to this compound without the need to isolate intermediates would significantly improve efficiency and reduce waste.

Catalytic Approaches: The development of novel catalysts could enable more direct and selective synthetic pathways. This could include metal-based or organocatalytic systems that can facilitate the key bond-forming reactions under milder conditions.

Green Solvents: Exploring the use of deep eutectic solvents (DES) or other environmentally friendly solvent systems could replace traditional volatile organic compounds, reducing the environmental impact of the synthesis researchgate.net.

Alternative Starting Materials: Investigating alternative, more readily available, or renewable starting materials could provide more sustainable synthetic routes.

A comparison of potential future synthetic approaches is outlined below.

Synthetic ApproachPotential AdvantageResearch Focus
One-Pot SynthesisReduced waste, time, and resource efficiency.Development of compatible reaction conditions for sequential transformations.
Advanced CatalysisHigher yields, improved selectivity, milder reaction conditions.Design of novel organocatalysts or transition-metal catalysts.
Green SolventsReduced environmental impact and improved safety.Screening of deep eutectic solvents or water-based systems.
Alternative FeedstocksIncreased sustainability and potentially lower cost.Exploring bio-based precursors for aromatic ring synthesis.

Exploration of Undiscovered Reactivity Pathways and Catalytic Transformations

The functional groups of this compound present a rich playground for exploring novel reactivity. While the individual reactivity of carboxylic acids, aromatic amines, and aryl chlorides is well-understood, their interplay within this specific molecule is an area ripe for investigation.

Future research should aim to:

C-H Activation: Explore the potential for direct functionalization of the aromatic C-H bonds. Organocatalytic C-H activation, a rapidly developing field, could offer metal-free methods for introducing new substituents onto the benzene (B151609) ring, leading to a diverse range of derivatives beilstein-journals.org. The existing substituents would likely direct this activation to specific positions.

Novel Coupling Reactions: The presence of the aryl chloride provides a handle for various cross-coupling reactions. While standard palladium-catalyzed couplings are likely feasible, future work could focus on developing novel catalytic systems with higher efficiency, broader substrate scope, or those that operate under more sustainable conditions.

Transformations of the Amino Group: The secondary methylamino group can be a site for further functionalization. Research could explore its use in directing ortho-lithiation or in novel cyclization reactions to form heterocyclic systems.

Decarboxylative Reactions: The carboxylic acid group could be used as a traceless directing group or be removed through novel decarboxylative coupling reactions to introduce other functional groups at that position.

Application of Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. The application of advanced computational modeling to the chemistry of this compound is a largely unexplored frontier.

Future research directions include:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) and other computational methods to model potential synthetic routes and reactivity pathways. This can provide insights into transition states and intermediates, helping to optimize reaction conditions and predict the feasibility of novel transformations.

Catalyst Design: Computationally screening potential catalysts for specific reactions involving this compound. This can accelerate the discovery of more efficient and selective catalysts for its synthesis and derivatization.

In Silico Property Prediction: Modeling the physicochemical and biological properties of potential derivatives. This can help to prioritize synthetic targets for specific applications, such as in drug discovery or materials science mdpi.com.

Computational MethodApplication in this compound ResearchPotential Outcome
Density Functional Theory (DFT)Elucidation of reaction mechanisms for synthesis and derivatization.Optimized reaction conditions and prediction of novel reactivity.
Molecular Dynamics (MD)Simulation of interactions with biological targets or within a polymer matrix.Insight into potential biological activity or material properties.
QSAR/ADMET ModelingIn silico prediction of the properties of novel derivatives.Prioritization of synthetic targets for pharmaceutical applications.

Expanding the Scope of Derived Chemical Entities for Diverse Academic Applications

This compound is a valuable scaffold for the synthesis of a wide array of new chemical entities. Its derivatives have the potential to be used in a variety of academic research areas, particularly in medicinal chemistry and chemical biology. Related benzoic acid structures have shown promise as intermediates for pharmaceuticals chemimpex.com. For example, 3-sulfonamido benzoic acid derivatives have been investigated as potent antagonists for inflammatory disease targets nih.gov.

Future research should focus on:

Library Synthesis: The systematic synthesis of a library of derivatives by modifying the carboxylic acid, the amino group, and the aromatic ring. This could involve amidation, esterification, further N-alkylation, and nucleophilic aromatic substitution or cross-coupling at the chloride position.

Biological Screening: Screening the resulting library of compounds for a wide range of biological activities. Given the prevalence of the aminobenzoic acid motif in bioactive molecules, derivatives could be tested for anticancer, anti-inflammatory, antimicrobial, or other therapeutic properties.

Peptide Synthesis: Utilizing the molecule as an unnatural amino acid in peptide synthesis could lead to novel peptidomimetics with unique structural and functional properties sigmaaldrich.com.

Potential for Integration into Materials Science and Polymer Chemistry Research

The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it an attractive monomer for the synthesis of novel polymers. The presence of the chlorine atom can also be exploited to impart specific properties to the resulting materials. Related compounds like 3-chloro-4-methylbenzoic acid are already used in the production of specialty polymers for applications such as coatings and adhesives chemimpex.com.

Future research avenues in this area include:

Polyamide and Polyester Synthesis: Using this compound as a monomer in polycondensation reactions to create novel polyamides, polyesters, or poly(amide-ester)s. The methylamino group could participate in polymerization, or the carboxylic acid could be used in conjunction with another diamine monomer.

Functional Polymers: The chlorine substituent and the secondary amine offer sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or the attachment of other functional molecules.

High-Performance Materials: Investigating the thermal stability, chemical resistance, and mechanical properties of polymers derived from this monomer. The rigid aromatic backbone and the presence of the halogen may lead to materials with enhanced performance characteristics suitable for specialized applications.

Q & A

Q. What are the most reliable synthetic routes for 3-Chloro-4-(methylamino)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Nitration/Reduction: Start with 4-nitrobenzoic acid, reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) .

Methylation: Introduce the methylamino group via reductive amination (formaldehyde/NaBH₃CN) or direct alkylation (methyl iodide in basic conditions) .

Chlorination: Electrophilic aromatic chlorination at the 3-position using Cl₂ or N-chlorosuccinimide (NCS) with FeCl₃ as a catalyst under controlled temperatures (0–25°C) .
Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
  • Purify intermediates via recrystallization (ethanol/water) and final product using reverse-phase chromatography.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for a singlet at δ ~2.8 ppm (N–CH₃) and aromatic protons split due to substituent effects (δ ~6.8–8.0 ppm) .
    • ¹³C NMR: Confirm the methylamino group (δ ~35 ppm) and carboxylic acid carbon (δ ~170 ppm) .
  • IR Spectroscopy: Detect O–H (broad ~2500–3500 cm⁻¹) and C=O (sharp ~1680 cm⁻¹) stretches .
  • HPLC/MS: Use C18 columns (mobile phase: acetonitrile/0.1% formic acid) for purity assessment. ESI-MS should show [M+H]⁺ at m/z 200.6 (calculated) .

Q. How should this compound be stored to ensure stability, and what degradation products are common?

Methodological Answer:

  • Storage: Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the methylamino group and hydrolysis of the carboxylic acid .
  • Degradation Pathways:
    • Hydrolysis: Carboxylic acid esterification or decarboxylation under acidic/basic conditions.
    • Oxidation: Formation of N-oxide derivatives, detectable via LC-MS/MS .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. What are the common reactivity patterns of this compound in substitution and coupling reactions?

Methodological Answer:

  • Nucleophilic Substitution: The 3-chloro group reacts with amines (e.g., piperidine) or alkoxides in DMF at 80–100°C to form 3-amino or 3-alkoxy derivatives .
  • Coupling Reactions:
    • Amide Formation: Use EDC/HOBt with primary amines in DMF to link the carboxylic acid to peptides or polymers .
    • Suzuki-Miyaura: Replace chlorine with aryl/heteroaryl groups via Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Substituent Variation:
    • Replace chlorine with electron-withdrawing groups (e.g., NO₂, CF₃) to modulate electronic effects on receptor binding .
    • Modify the methylamino group to bulkier alkylamines (e.g., isopropyl) to enhance steric hindrance and selectivity .
  • Bioassay Protocols:
    • Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .
    • Evaluate cytotoxicity in HEK-293 or HepG2 cells via MTT assays .

Q. What advanced analytical methods resolve co-eluting impurities in HPLC analysis of this compound?

Methodological Answer:

  • LC-MS/MS: Use a Q-TOF mass spectrometer with HILIC columns to separate polar degradation products. Optimize collision energy (10–40 eV) for fragment ion generation .
  • 2D NMR: Apply HSQC and HMBC to distinguish overlapping proton signals in crude reaction mixtures .
  • Chiral HPLC: Employ amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomeric impurities .

Q. How can contradictory data on reaction yields or biological activity be systematically addressed?

Methodological Answer:

  • Reproducibility Checks:
    • Validate synthetic protocols across labs using identical reagents (e.g., anhydrous FeCl₃ for chlorination) .
    • Standardize bioassays with internal controls (e.g., doxorubicin for cytotoxicity) .
  • Data Reconciliation:
    • Perform multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent purity, temperature gradients) .

Q. What in silico strategies predict the metabolic fate of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4) and predict oxidation sites .
  • QSAR Modeling: Train models on datasets of benzoic acid derivatives to forecast ADME properties (e.g., logP, plasma protein binding) .
  • MD Simulations: Simulate hydrolysis pathways in explicit solvent (water/ethanol) using GROMACS .

Q. Which in vitro models are suitable for studying the metabolism and toxicity of this compound?

Methodological Answer:

  • Hepatocyte Models: Use primary human hepatocytes or HepaRG cells to assess Phase I/II metabolism (e.g., glucuronidation) .
  • Microsomal Incubations: Incubate with rat liver microsomes (RLM) and NADPH to identify reactive metabolites via trapping agents (e.g., glutathione) .
  • Ames Test: Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.